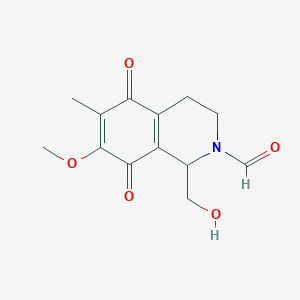
2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(2)-(3-Trifluoromethylphenyl)guanine is a synthetic compound that belongs to the class of guanine derivatives. Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA. The addition of a trifluoromethylphenyl group to the guanine molecule enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(2)-(3-Trifluoromethylphenyl)guanine typically involves the selective functionalization of the N2 position of guanine. One common method is reductive amination, where guanine is reacted with 3-trifluoromethylbenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride . This reaction selectively modifies the N2-amine of guanine, leaving other nucleobases unaffected.
Industrial Production Methods
Industrial production of N(2)-(3-Trifluoromethylphenyl)guanine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N(2)-(3-Trifluoromethylphenyl)guanine can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to yield guanine and 3-trifluoromethylphenylamine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted guanine derivatives, while oxidation and reduction can produce different oxidation states of the compound .
科学研究应用
N(2)-(3-Trifluoromethylphenyl)guanine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of N(2)-(3-Trifluoromethylphenyl)guanine involves its interaction with specific molecular targets, such as riboswitches in bacterial RNA . The compound binds to the riboswitch with high affinity, disrupting its normal function and leading to the regulation of gene expression . This interaction can inhibit bacterial growth, making it a potential antimicrobial agent .
相似化合物的比较
N(2)-(3-Trifluoromethylphenyl)guanine can be compared to other guanine derivatives, such as:
N(2)-acetylguanine: Similar in structure but with an acetyl group instead of a trifluoromethylphenyl group.
N(2)-phenoxyacetyl guanine: Another derivative with a phenoxyacetyl group.
N(2)-isobutyrylguanine: Contains an isobutyryl group.
These compounds share similar chemical properties but differ in their specific interactions and applications. N(2)-(3-Trifluoromethylphenyl)guanine is unique due to its trifluoromethylphenyl group, which enhances its binding affinity and specificity for certain molecular targets .
属性
CAS 编号 |
123994-68-3 |
|---|---|
分子式 |
C12H8F3N5O |
分子量 |
295.22 g/mol |
IUPAC 名称 |
2-[3-(trifluoromethyl)anilino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21) |
InChI 键 |
IOWPKEYIXBBDOQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F |
手性 SMILES |
C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F |
规范 SMILES |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F |
同义词 |
N(2)-(3-trifluoromethylphenyl)guanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


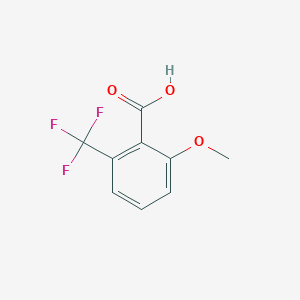
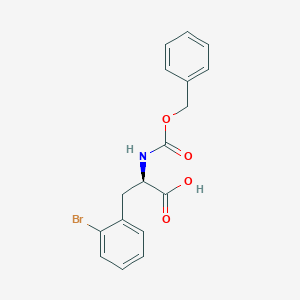
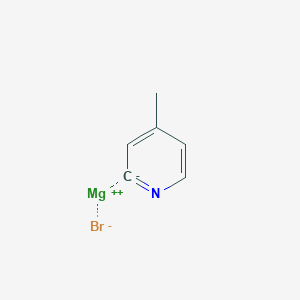

![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one](/img/structure/B45025.png)
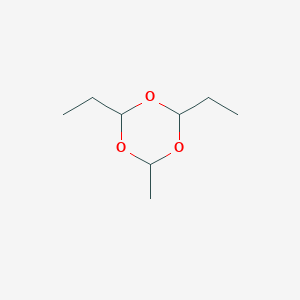
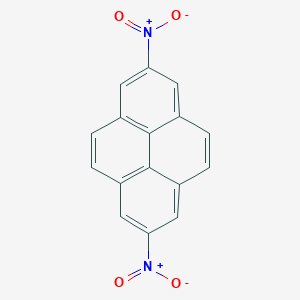
![Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)](/img/structure/B45031.png)
![9-Borabicyclo[3.3.1]nonane,9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
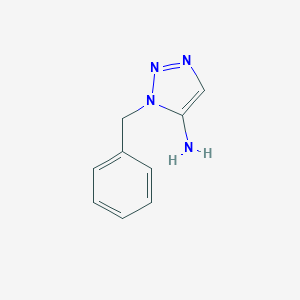

![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)
![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)
